molecular formula C10H12N2O B1354320 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one CAS No. 132312-62-0

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

Cat. No.: B1354320
CAS No.: 132312-62-0
M. Wt: 176.21 g/mol
InChI Key: ROGIKWDBLZYABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H12N2O. It is known for its unique structure, which includes a pyrrolidin-2-one ring attached to a pyridin-4-ylmethyl group.

Biochemical Analysis

Biochemical Properties

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall cellular metabolism . For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, while its effects on gene expression can result in the upregulation or downregulation of specific genes . Additionally, this compound may affect cellular metabolism by modulating the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes or proteins, altering their activity and function. This binding can lead to the inhibition or activation of enzymatic reactions, thereby modulating biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects may be observed, where the compound’s activity increases significantly at a certain dosage level. Additionally, high doses of this compound may lead to adverse effects, such as cellular toxicity or organ damage.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes . For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in the production or utilization of metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins may facilitate the distribution of this compound within tissues, affecting its overall bioavailability and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes.

Preparation Methods

The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of pyrrolidine-2-carbaldehyde with a pyridine derivative, followed by oxidation and cyclization to form the desired product . The reaction conditions typically include the use of specific oxidants and additives to ensure high selectivity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(pyridin-4-ylmethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGIKWDBLZYABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471640
Record name 1-(pyridin-4-ylmethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132312-62-0
Record name 1-(pyridin-4-ylmethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.